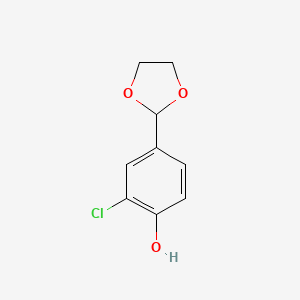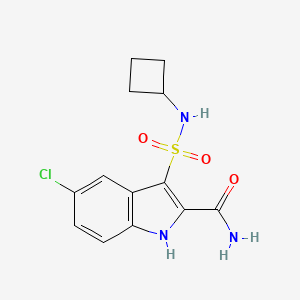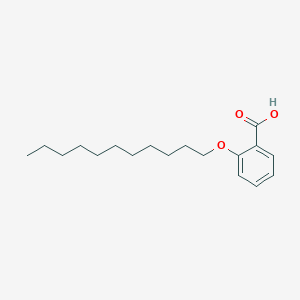
2-(Undecyloxy)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Undecyloxy)benzoic acid is an organic compound with the molecular formula C18H28O3. It is a derivative of benzoic acid, where the hydrogen atom of the hydroxyl group is replaced by an undecyloxy group (a chain of eleven carbon atoms attached to an oxygen atom). This compound is known for its liquid crystalline properties and is used in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Undecyloxy)benzoic acid typically involves the etherification of 2-hydroxybenzoic acid (salicylic acid) with undecanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The general reaction scheme is as follows:
Esterification: 2-hydroxybenzoic acid reacts with undecanol in the presence of sulfuric acid to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to mix and heat the reactants.
Catalysts: Strong acids like sulfuric acid are used to catalyze the reaction.
Purification: The product is purified through distillation or recrystallization to obtain high purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Undecyloxy)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzoic acid derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Bromine (Br2) in the presence of a catalyst like iron (Fe).
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: 2-(Undecyloxy)benzyl alcohol.
Substitution: Halogenated derivatives of this compound.
Applications De Recherche Scientifique
2-(Undecyloxy)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of liquid crystalline materials.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its antimicrobial and antifungal properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-(Undecyloxy)benzoic acid involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, affecting their function.
Pathways: It can modulate biochemical pathways, leading to changes in cellular processes.
Comparaison Avec Des Composés Similaires
2-(Undecyloxy)benzoic acid can be compared with other similar compounds, such as:
4-(Undecyloxy)benzoic acid: Similar structure but with the undecyloxy group at the para position.
2-(Decyloxy)benzoic acid: Similar structure but with a decyloxy group instead of undecyloxy.
2-(Dodecyloxy)benzoic acid: Similar structure but with a dodecyloxy group instead of undecyloxy.
Uniqueness
This compound is unique due to its specific liquid crystalline properties and its ability to form stable liquid crystalline phases, making it valuable in the development of advanced materials.
Propriétés
Numéro CAS |
725723-69-3 |
|---|---|
Formule moléculaire |
C18H28O3 |
Poids moléculaire |
292.4 g/mol |
Nom IUPAC |
2-undecoxybenzoic acid |
InChI |
InChI=1S/C18H28O3/c1-2-3-4-5-6-7-8-9-12-15-21-17-14-11-10-13-16(17)18(19)20/h10-11,13-14H,2-9,12,15H2,1H3,(H,19,20) |
Clé InChI |
SKLONWJXQCGGDY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCOC1=CC=CC=C1C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(2-Fluorophenoxy)phenyl]-5-(methylsulfanyl)-1,3,4-oxadiazole](/img/structure/B12529736.png)
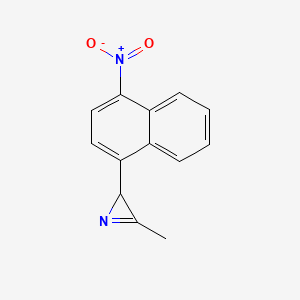
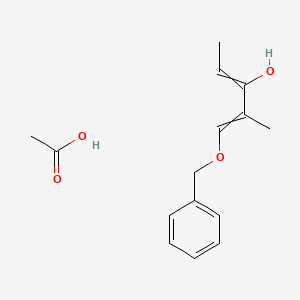
![1-{[2-(Azulen-1-yl)-2,3-dihydro-1H-inden-1-ylidene]methyl}azulene](/img/structure/B12529759.png)
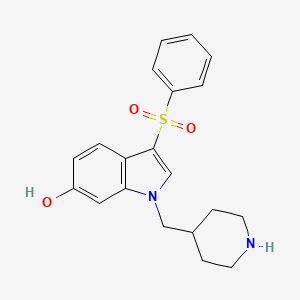
![3-Nitro-2-phenyl-10H-pyridazino[6,1-b]quinazolin-10-one](/img/structure/B12529764.png)
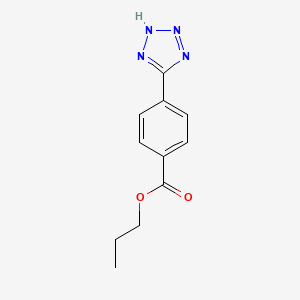
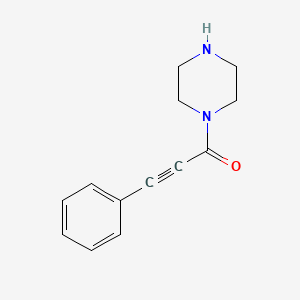


![2-[(E)-Ethylideneamino]benzamide](/img/structure/B12529803.png)

